![molecular formula C24H19NO3 B2459071 9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951995-06-5](/img/structure/B2459071.png)

9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

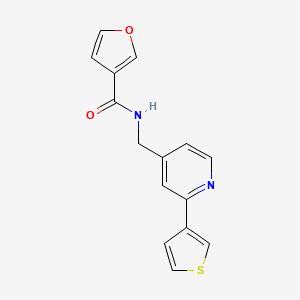

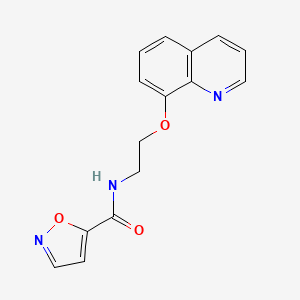

9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, also known as BPO, is a synthetic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4(8H)-one derivatives. It has been widely studied for its potential applications in various fields, including scientific research, pharmaceuticals, and materials science. In

科学的研究の応用

Chemical Synthesis and Derivatives

The compound 9-Benzyl-3-Phenyl-9,10-Dihydrochromeno[8,7-e][1,3]Oxazin-4(8H)-One is a part of the broader family of benzoxazine derivatives, which have been extensively studied for their chemical synthesis and potential applications. One of the foundational studies in this area detailed the generation of 3,4-Dihydro-2H-benz[1,3]oxazin-2-ones from acyl(or aroyl)-cyanatobenzenes under Friedel-Crafts conditions via a Dimroth rearrangement, showcasing the compound's synthetic flexibility and potential for generating a wide array of derivatives (Buttke, Ramm, & Niclas, 1993). Another significant contribution to this field was the synthesis of a monomer combining benzoxazine and coumarin rings, demonstrating the potential for creating materials with unique properties, such as photodimerizable groups (Kiskan & Yagcı, 2007).

Material Science and Polymer Chemistry

In material science and polymer chemistry, benzoxazine derivatives, including the compound , have shown promise due to their thermal and photochemical properties. Research into benzoxazine monomers with photodimerizable coumarin groups highlighted their capacity for undergoing dimerization via [2πs+2πs] cycloaddition reactions, which can be leveraged to develop novel polymeric materials with tunable properties (Kiskan & Yagcı, 2007). Additionally, the exploration of multifunctional benzoxazines demonstrated the lower polymerization temperatures and diverse polymer structures achievable, underscoring the compound's utility in creating advanced materials (Soto, Hiller, Oschkinat, & Koschek, 2016).

Antimicrobial Applications

A novel series of compounds incorporating the benzoxazine and pyridine scaffold demonstrated significant antimicrobial activity against various bacterial and fungal strains. This indicates the potential of 9-Benzyl-3-Phenyl-9,10-Dihydrochromeno[8,7-e][1,3]Oxazin-4(8H)-One derivatives for use in antimicrobial applications (Desai, Bhatt, Joshi, & Vaja, 2017).

Advanced Applications

Beyond traditional synthetic and material applications, benzoxazine derivatives are explored for their luminescent properties, potential as ligands for cations, and as reducing agents for precious metal ions, demonstrating the broad utility of these compounds in various scientific fields (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).

特性

IUPAC Name |

9-benzyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO3/c26-23-19-11-12-22-20(14-25(16-28-22)13-17-7-3-1-4-8-17)24(19)27-15-21(23)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVWUDKIJUGAPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride](/img/structure/B2458994.png)

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458996.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458997.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2459001.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459008.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2459011.png)